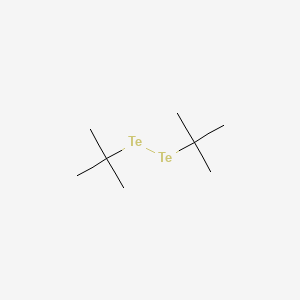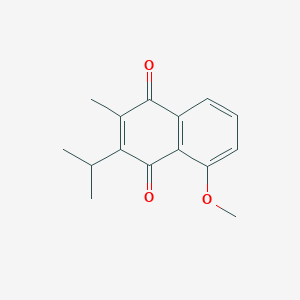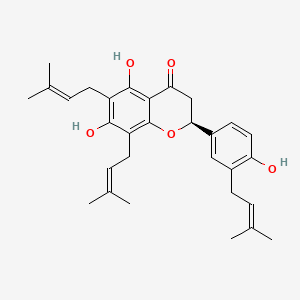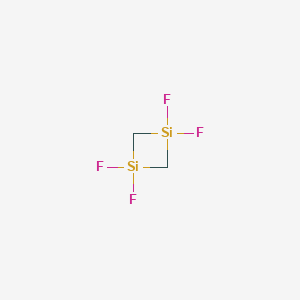
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is a coordination complex that features nickel as the central metal ion, coordinated by ethylenediamine and mercurictetrathiocyanato ligands. Coordination complexes like this one are of significant interest in the field of inorganic chemistry due to their unique structural, electronic, and magnetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)nickel typically involves the reaction of nickel salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. One common method involves dissolving nickel(II) chloride in water, followed by the addition of ethylenediamine. The resulting solution is then treated with a solution of mercurictetrathiocyanato in ethanol. The mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as ammonia or phosphines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination complexes with different ligands.
科学的研究の応用
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in catalysis, materials science, and as a precursor for the synthesis of other complex materials
作用機序
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)nickel exerts its effects involves coordination interactions between the nickel center and the ligands. The ethylenediamine ligands provide stability through chelation, while the mercurictetrathiocyanato ligands contribute to the compound’s electronic properties. These interactions influence the compound’s reactivity, redox behavior, and ability to form additional complexes .
類似化合物との比較
Similar Compounds
Bis(ethylenediamine)nickel(II) chloride: Similar in structure but lacks the mercurictetrathiocyanato ligands.
Hexaamminecobalt(III) chloride: Another coordination complex with different ligands and metal center.
Tris(ethylenediamine)nickel(II) chloride: Contains three ethylenediamine ligands but no mercurictetrathiocyanato ligands
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which impart distinct electronic and structural properties
特性
CAS番号 |
80732-90-7 |
|---|---|
分子式 |
C8H16HgN8NiS4 |
分子量 |
611.8 g/mol |
IUPAC名 |
ethane-1,2-diamine;mercury(2+);nickel(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Hg.Ni/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChIキー |
IPGVKIAVIASJLD-UHFFFAOYSA-J |
正規SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ni+2].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)


![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)





